
N-Feruloyl dopamine, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-trans-Feruloyldopamina es una amida fenólica derivada del ácido ferúlico y la dopamina. Es un compuesto natural que se encuentra en varias plantas y alimentos. Este compuesto ha llamado la atención debido a sus potenciales actividades biológicas, que incluyen propiedades antioxidantes e inhibición de la acetilcolinesterasa .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: N-trans-Feruloyldopamina se puede sintetizar mediante la reacción del ácido ferúlico con la dopamina. El proceso implica la formación de un enlace amida entre el grupo carboxilo del ácido ferúlico y el grupo amino de la dopamina. La reacción se lleva a cabo típicamente en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP) en condiciones anhidras .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial de N-trans-Feruloyldopamina no están bien documentados, el proceso de síntesis se puede escalar utilizando técnicas estándar de síntesis orgánica. Los pasos clave incluyen la purificación de los materiales de partida, la optimización de las condiciones de reacción y la eficiente aislamiento y purificación del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: N-trans-Feruloyldopamina experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar quinonas y otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertirla en sus formas reducidas correspondientes.
Sustitución: Puede participar en reacciones de sustitución, particularmente aquellas que involucran los grupos hidroxilo fenólicos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente para reacciones de sustitución.
Productos principales:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Formas reducidas de N-trans-Feruloyldopamina.
Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
N-trans-Feruloyldopamina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
N-trans-Feruloyldopamina ejerce sus efectos principalmente a través de su actividad antioxidante y la inhibición de la acetilcolinesterasa. El compuesto elimina los radicales libres y quelata los iones metálicos, previniendo así el daño oxidativo. También se une al sitio activo de la acetilcolinesterasa, inhibiendo su actividad y mejorando potencialmente la función cognitiva .
Compuestos Similares:
N-trans-Caffeoyldopamina: Otra amida fenólica con propiedades antioxidantes e inhibición de la acetilcolinesterasa similares.
N-trans-p-Coumaroyldopamina: Comparte similitudes estructurales y exhibe actividades biológicas comparables.
Unicidad: N-trans-Feruloyldopamina es única debido a su combinación específica de ácido ferúlico y dopamina, que imparte propiedades antioxidantes y neuroprotectoras distintas. Su capacidad para inhibir la acetilcolinesterasa de manera más efectiva que algunos de sus análogos la convierte en un compuesto de interés en la investigación de enfermedades neurodegenerativas .
Comparación Con Compuestos Similares
N-trans-Caffeoyldopamine: Another phenolic amide with similar antioxidant and acetylcholinesterase inhibition properties.
N-trans-p-Coumaroyldopamine: Shares structural similarities and exhibits comparable biological activities.
Uniqueness: N-trans-Feruloyldopamine is unique due to its specific combination of ferulic acid and dopamine, which imparts distinct antioxidant and neuroprotective properties. Its ability to inhibit acetylcholinesterase more effectively than some of its analogs makes it a compound of interest in neurodegenerative disease research .
Propiedades
Número CAS |
142350-99-0 |
|---|---|
Fórmula molecular |
C18H19NO5 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
(E)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO5/c1-24-17-11-12(3-6-15(17)21)4-7-18(23)19-9-8-13-2-5-14(20)16(22)10-13/h2-7,10-11,20-22H,8-9H2,1H3,(H,19,23)/b7-4+ |
Clave InChI |
ZRLYUFOWFPPSTD-QPJJXVBHSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC(=C(C=C2)O)O)O |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC(=C(C=C2)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC(=C(C=C2)O)O)O |
| 142350-99-0 | |
Sinónimos |
feruloyldopamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methylnaltrexone [VANDF]](/img/structure/B1257599.png)
![N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(21E)-9,52-dihydroxy-30-[4-hydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-18-(1-hydroxyethyl)-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1257601.png)
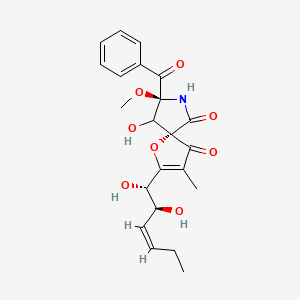
![1-S-[(1Z)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257606.png)

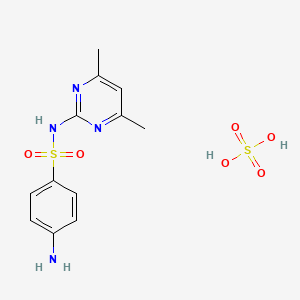

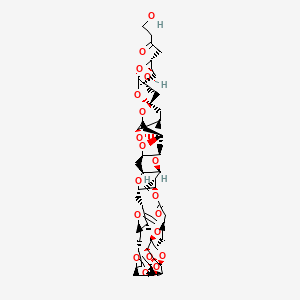
![2-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-3-methyl-tetrahydrofuran-3,4-diol](/img/structure/B1257614.png)
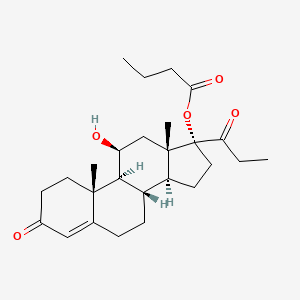
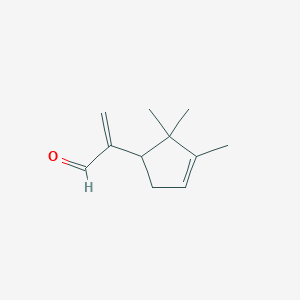

![(8R,9S,10S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1257622.png)
